molecular formula C14H12ClN3O2 B14249643 4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide CAS No. 324054-91-3

4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide

Cat. No.: B14249643
CAS No.: 324054-91-3
M. Wt: 289.71 g/mol
InChI Key: NWVXPGNPBLOIEE-UHFFFAOYSA-N
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Description

4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide is an organic compound with the molecular formula C14H12ClN3O2 It is a benzamide derivative characterized by the presence of a 4-chlorophenyl group and an amino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .

Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the benzamide and chlorophenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • 4-{[(4-Chlorophenyl)carbamoyl]amino}benzamide

Comparison: 4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide is unique due to its specific structural features, such as the presence of both a 4-chlorophenyl group and an amino carbonyl group.

Properties

CAS No.

324054-91-3

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

IUPAC Name

4-[(4-chlorophenyl)carbamoylamino]benzamide

InChI

InChI=1S/C14H12ClN3O2/c15-10-3-7-12(8-4-10)18-14(20)17-11-5-1-9(2-6-11)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20)

InChI Key

NWVXPGNPBLOIEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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